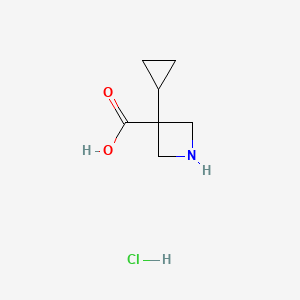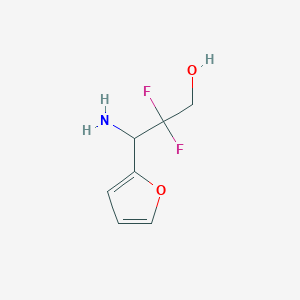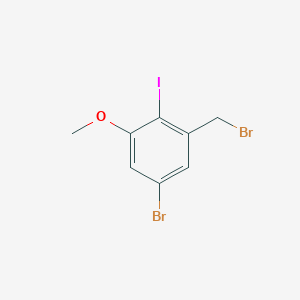
3-Cyclopropylazetidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Cyclopropylazetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
科学的研究の応用
3-Cyclopropylazetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to mimic the behavior of natural substrates or inhibitors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Azetidinecarboxylic acid: A related compound with a similar azetidine ring structure.
Cyclopropylamine: A precursor used in the synthesis of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride.
Azetidine-2-carboxylic acid: Another azetidine derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and azetidine moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
2866308-15-6 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC名 |
3-cyclopropylazetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7(3-8-4-7)5-1-2-5;/h5,8H,1-4H2,(H,9,10);1H |
InChIキー |
MLOMBSPHJLWOEP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CNC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)
![rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459071.png)



![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

